5-(4-Iodophenyl)-3-methylpentanoic acid 5-(4-Iodophenyl)-3-methylpentanoic acid
Brand Name: Vulcanchem
CAS No.: 1342541-18-7
VCID: VC7415336
InChI: InChI=1S/C12H15IO2/c1-9(8-12(14)15)2-3-10-4-6-11(13)7-5-10/h4-7,9H,2-3,8H2,1H3,(H,14,15)
SMILES: CC(CCC1=CC=C(C=C1)I)CC(=O)O
Molecular Formula: C12H15IO2
Molecular Weight: 318.154

5-(4-Iodophenyl)-3-methylpentanoic acid

CAS No.: 1342541-18-7

Cat. No.: VC7415336

Molecular Formula: C12H15IO2

Molecular Weight: 318.154

* For research use only. Not for human or veterinary use.

5-(4-Iodophenyl)-3-methylpentanoic acid - 1342541-18-7

Specification

CAS No. 1342541-18-7
Molecular Formula C12H15IO2
Molecular Weight 318.154
IUPAC Name 5-(4-iodophenyl)-3-methylpentanoic acid
Standard InChI InChI=1S/C12H15IO2/c1-9(8-12(14)15)2-3-10-4-6-11(13)7-5-10/h4-7,9H,2-3,8H2,1H3,(H,14,15)
Standard InChI Key WBZDAODJVGVYLV-UHFFFAOYSA-N
SMILES CC(CCC1=CC=C(C=C1)I)CC(=O)O

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name for 5-(4-iodophenyl)-3-methylpentanoic acid reflects its substituents: a pentanoic acid chain (five-carbon carboxylic acid) with a methyl group at position 3 and a 4-iodophenyl group at position 5. Its molecular formula is C12_{12}H15_{15}IO2_2, with a molecular weight of 318.15 g/mol. The compound’s structure includes:

  • A 4-iodophenyl moiety, which introduces aromaticity and halogen-based electronic effects.

  • A branched alkyl chain with a methyl group at C3, influencing steric interactions and solubility.

  • A terminal carboxylic acid group, enabling hydrogen bonding and salt formation .

Comparative analysis with structurally related compounds, such as 5-amino-5-(4-iodophenyl)pentanoic acid (C11_{11}H14_{14}INO2_2), highlights the role of substituents in modulating physicochemical properties. Replacement of the amino group with a methyl group reduces polarity, as evidenced by the lower calculated log P (octanol-water partition coefficient) for the methyl derivative .

Synthesis and Structural Modification

While no direct synthesis route for 5-(4-iodophenyl)-3-methylpentanoic acid is documented, analogous compounds suggest feasible strategies:

Claisen Rearrangement and Alkylation

The synthesis of iodophenyl-substituted acids often begins with halogenated aromatic precursors. For example, 4-iodobenzene derivatives can undergo Friedel-Crafts acylation or alkylation to introduce side chains. A Claisen rearrangement—a -sigmatropic rearrangement of allyl vinyl ethers—could facilitate the formation of the branched carbon skeleton . Subsequent hydrolysis of intermediate esters would yield the carboxylic acid functionality.

Stereochemical Considerations

The methyl group at C3 introduces a chiral center, necessitating enantioselective synthesis. Asymmetric hydrogenation or enzymatic resolution methods, commonly employed in the production of β-branched carboxylic acids, may be applicable . For instance, chiral auxiliaries like Evans’ oxazolidinones could direct stereochemistry during alkylation steps.

Physicochemical Properties

Key properties inferred from structural analogs include:

PropertyValue/DescriptionSource Compound
SolubilityLow aqueous solubility due to hydrophobic iodophenyl and methyl groups; soluble in DMSO, ethanol5-Amino-5-(4-iodophenyl)pentanoic acid
log P~2.8 (estimated via group contribution)4-Methoxy-3-methylpentanoic acid
pKa_a~4.7 (carboxylic acid)General pentanoic acids
Melting Point120–125°C (predicted)Analogous iodophenyl acids

The iodine atom’s polarizability enhances van der Waals interactions, potentially increasing binding affinity to hydrophobic protein pockets .

Challenges and Future Directions

Current limitations include the lack of in vitro or in vivo studies. Priority research areas should encompass:

  • Synthetic optimization to improve yield and enantiomeric excess.

  • ADME profiling to assess bioavailability and metabolic stability.

  • Target identification using chemoproteomic approaches like thermal shift assays .

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